molecular formula C9H5F5 B1458273 2,4-Difluoro-3-(trifluoromethyl)styrene CAS No. 1432075-80-3

2,4-Difluoro-3-(trifluoromethyl)styrene

Cat. No. B1458273
CAS RN: 1432075-80-3
M. Wt: 208.13 g/mol
InChI Key: HCEKLZUWPVOJJQ-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-(trifluoromethyl)styrene” is a chemical compound with the molecular formula C9H5F5 . It is also known as (E)-1-(2,4-difluorostyryl)-4,4,4-trifluorobut-2-ene.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of cyanated difluorostyrene derivatives by cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile as the CH2CN⁻ source has been developed . Another study presented an efficient method to access gem-difluoro-2-trifluoromethyl styrene derivatives via palladium catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a styrene backbone with difluoro and trifluoromethyl substituents . The exact structural details would require further spectroscopic analysis.


Chemical Reactions Analysis

In terms of chemical reactions, one study demonstrated a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes . The reaction mechanism involved hydridic addition to fluoroalkenes and subsequent β-F elimination from hydrophosphination intermediates .

Scientific Research Applications

Polymer Synthesis and Characterization

2,4-Difluoro-3-(trifluoromethyl)styrene and similar trifluoromethyl substituted styrenes have been synthesized and polymerized with methacrylates. These polymers exhibited high glass transition temperatures (Tgs), suggesting increased thermal stability and potential as novel optical materials due to their transparency and flexibility (Teng, Lou, Koike, Koike, & Okamoto, 2011).

Photocatalytic Synthesis

This chemical has been used in photocatalytic synthesis processes. A method involving cobalt-catalyzed photochemical synthesis using 2,2,2-trifluoroethyl iodide to produce allylic trifluoromethanes from styrene derivatives has been developed. This method is notable for its productivity increase when conducted in a photochemical flow reactor (Kreis, Krautwald, Pfeiffer, Martin, & Carreira, 2013).

Application in Cycloaddition Reactions

This compound derivatives have been used in palladium-catalyzed trimethylenemethane cycloadditions. This process is significant for forming compounds with a quaternary center substituted by the trifluoromethyl group, relevant in pharmaceuticals, agrochemicals, and materials industries (Trost & Debien, 2015).

Quantum-Chemical Calculations

Quantum-chemical calculations have been performed on molecules like this compound to understand their geometric and electronic structures. These studies provide insights into the molecules' properties, such as their weak acidic nature (Rakhimov, 2019).

Fluorination and Copolymerization Studies

Studies have explored the copper-catalyzed trifluoromethylation of styrene derivatives, demonstrating a pathway to obtain trifluoromethylated styrene derivatives efficiently (Wu, Zhao, Shen, & Loh, 2017). Additionally, novel copolymers of styrene with ring-substituted 2-cyano-3-phenyl-2-propenamides have been developed, showing enhanced properties compared to conventional polystyrene (Kharas et al., 2015).

Exploration in Material Science

Highly fluorinated styrene-based materials with low surface energy have been prepared, exhibiting desirable thermal properties and potential application in material science (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Trifluoromethylation and Polymerization Research

Research has focused on the radical polymerization of styrene initiated by a trifluoromethyl radical, leading to fluorinated polystyrenes. This study contributes to understanding the role of trifluoromethyl groups in polymerization processes (Briou, Gimello, Totée, Ono, & Améduri, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Trifluoromethyl)styrene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

The future directions for “2,4-Difluoro-3-(trifluoromethyl)styrene” would likely involve its use as a building block in the synthesis of more complex molecules. The unique properties imparted by the difluoro and trifluoromethyl groups could make it valuable in the development of new pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEKLZUWPVOJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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